molecular formula C9H9N3O3 B13011360 (2-Methyl-6-nitro-1H-benzo[d]imidazol-4-yl)methanol

(2-Methyl-6-nitro-1H-benzo[d]imidazol-4-yl)methanol

Cat. No.: B13011360
M. Wt: 207.19 g/mol
InChI Key: LOMWOATWLUWEMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-6-nitro-1H-benzo[d]imidazol-4-yl)methanol is a compound belonging to the imidazole family, which is known for its diverse chemical and biological properties. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a nitro group at the 6th position, a methyl group at the 2nd position, and a hydroxymethyl group at the 4th position on the benzoimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-6-nitro-1H-benzo[d]imidazol-4-yl)methanol typically involves the following steps:

    Methylation: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a reaction with formaldehyde under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-6-nitro-1H-benzo[d]imidazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: (2-Methyl-6-nitro-1H-benzo[d]imidazol-4-yl)carboxylic acid.

    Reduction: (2-Methyl-6-amino-1H-benzo[d]imidazol-4-yl)methanol.

    Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

(2-Methyl-6-nitro-1H-benzo[d]imidazol-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methyl-6-nitro-1H-benzo[d]imidazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1H-benzo[d]imidazol-4-yl)methanol: Lacks the nitro group, which may result in different chemical and biological properties.

    6-Nitro-1H-benzo[d]imidazol-4-yl)methanol:

    2-Methyl-6-nitro-1H-benzo[d]imidazole: Lacks the hydroxymethyl group, which may influence its solubility and reactivity.

Uniqueness

(2-Methyl-6-nitro-1H-benzo[d]imidazol-4-yl)methanol is unique due to the presence of all three functional groups (methyl, nitro, and hydroxymethyl) on the benzoimidazole ring. This combination of groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

(2-methyl-6-nitro-1H-benzimidazol-4-yl)methanol

InChI

InChI=1S/C9H9N3O3/c1-5-10-8-3-7(12(14)15)2-6(4-13)9(8)11-5/h2-3,13H,4H2,1H3,(H,10,11)

InChI Key

LOMWOATWLUWEMA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2N1)[N+](=O)[O-])CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.